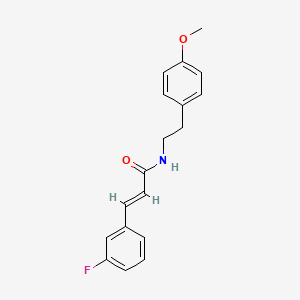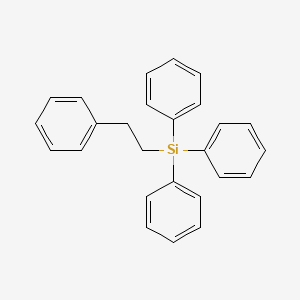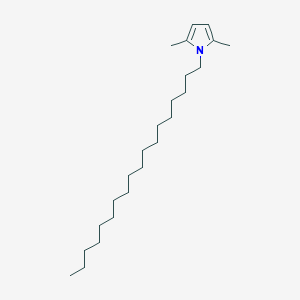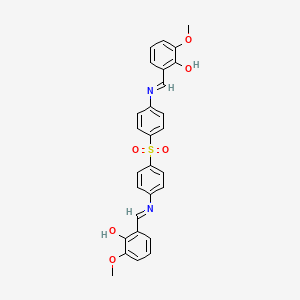
1-(2,5-Dimethylphenyl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyphenyl group and a xylyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA typically involves the reaction of 2-methoxyaniline with 2,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-methoxyaniline+2,5-dimethylphenyl isocyanate→1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using in-line analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
化学反応の分析
Types of Reactions
1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: 1-(2-HYDROXYPHENYL)-3-(2,5-XYLYL)UREA
Reduction: 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)AMINE
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA can be compared with other similar compounds, such as:
1-(2-METHOXYPHENYL)-3-(3,4-XYLYL)UREA: Similar structure but different substitution pattern on the aromatic ring.
1-(2-HYDROXYPHENYL)-3-(2,5-XYLYL)UREA: Hydroxyl group instead of methoxy group.
1-(2-METHOXYPHENYL)-3-(2,5-DIMETHYLPHENYL)UREA: Different substitution pattern on the aromatic ring.
The uniqueness of 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC名 |
1-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O2/c1-11-8-9-12(2)14(10-11)18-16(19)17-13-6-4-5-7-15(13)20-3/h4-10H,1-3H3,(H2,17,18,19) |
InChIキー |
DWPKVABPDAMBFW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951539.png)


![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]-](/img/structure/B11951556.png)


![2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11951571.png)

![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline](/img/structure/B11951591.png)


